1-(2,2-Dibromovinyl)-4-fluorobenzene

Fluorination Vinyl Fluoride Synthesis Regioselectivity

1-(2,2-Dibromovinyl)-4-fluorobenzene (CAS 159957-00-3) is a halogenated aromatic compound featuring a gem-dibromovinyl substituent at the para position of a fluorobenzene ring. With a molecular formula of C8H5Br2F and a molecular weight of 279.93 g/mol, this compound serves as a versatile intermediate in organic synthesis.

Molecular Formula C8H5Br2F
Molecular Weight 279.93 g/mol
CAS No. 159957-00-3
Cat. No. B1354204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dibromovinyl)-4-fluorobenzene
CAS159957-00-3
Molecular FormulaC8H5Br2F
Molecular Weight279.93 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(Br)Br)F
InChIInChI=1S/C8H5Br2F/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H
InChIKeyVYVSCVFABZOIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dibromovinyl)-4-fluorobenzene (CAS 159957-00-3): Essential Fluorinated Gem-Dibromoalkene Building Block for Cross-Coupling and Vinyl Fluoride Synthesis


1-(2,2-Dibromovinyl)-4-fluorobenzene (CAS 159957-00-3) is a halogenated aromatic compound featuring a gem-dibromovinyl substituent at the para position of a fluorobenzene ring [1]. With a molecular formula of C8H5Br2F and a molecular weight of 279.93 g/mol, this compound serves as a versatile intermediate in organic synthesis . Its structure comprises a benzene ring substituted with a fluorine atom at the 4-position and a 2,2-dibromovinyl group, providing two distinct reactive handles for sequential functionalization. The compound is typically supplied as a liquid with a predicted boiling point of 259.4±25.0 °C at 760 mmHg and a density of approximately 1.9±0.1 g/cm3 [2]. Commercially available with purity specifications of 95% or higher, it is primarily utilized as a building block for the synthesis of more complex molecules, particularly in pharmaceutical and materials research .

Why 1-(2,2-Dibromovinyl)-4-fluorobenzene Cannot Be Directly Substituted by In-Class Analogs: A Comparative Perspective on Synthetic Utility


While several gem-dibromovinyl benzene derivatives are commercially available, direct substitution of 1-(2,2-dibromovinyl)-4-fluorobenzene with regioisomeric or differently halogenated analogs is not recommended without rigorous experimental validation. The precise positioning of the fluorine substituent at the para position relative to the dibromovinyl group significantly influences both the electronic properties of the aromatic ring and the steric environment of the reactive vinyl moiety, thereby modulating reaction outcomes in cross-coupling and fluorination sequences [1]. For instance, ortho-substituted analogs (e.g., 1-(2,2-dibromovinyl)-2-fluorobenzene) exhibit distinct reactivity profiles due to steric hindrance [2]. Similarly, non-fluorinated or chloro-substituted variants (e.g., 1-(2,2-dibromovinyl)-4-chlorobenzene) present different electronic effects and potential leaving group abilities, which can lead to altered regioselectivity and yield in downstream transformations . The specific combination of a para-fluoro substituent and a gem-dibromovinyl group provides a unique balance of reactivity and stability that is not consistently replicated by other members of this compound class.

Quantitative Performance Benchmarks for 1-(2,2-Dibromovinyl)-4-fluorobenzene Against Key Comparators


Fluorination Yield and Regioselectivity: 1-(2,2-Dibromovinyl)-4-fluorobenzene as a Superior Substrate

1-(2,2-Dibromovinyl)-4-fluorobenzene is a preferred substrate for the direct, transition-metal-free fluorination to yield (Z)-1-(2-bromo-1-fluorovinyl)-4-fluorobenzene. This reaction, employing wet tetra-n-butylammonium fluoride (TBAF·3H2O) in toluene, proceeds with up to 81% yield and high regioselectivity for the Z-isomer. The presence of the para-fluoro group enhances the reaction efficiency compared to unsubstituted or ortho-substituted analogs, which can suffer from steric hindrance and lower yields. For example, electron-withdrawing substituents on the phenyl ring are reported to increase yields, while ortho substitution can hinder the reaction [1][2].

Fluorination Vinyl Fluoride Synthesis Regioselectivity

Efficient Dehydrobromination to Terminal Alkyne: High Yield Access to 4-Fluorophenylacetylene

1-(2,2-Dibromovinyl)-4-fluorobenzene undergoes efficient dehydrobromination under basic conditions to yield 4-fluorophenylacetylene. In a reported procedure, treatment of the compound (0.6 g, 0.00214 mol) with potassium tert-butoxide (0.48 g, 0.00428 mol) in toluene at 80°C for 4 hours provided the terminal alkyne product in 70% yield after workup . This transformation is a key step for generating terminal alkynes, which are versatile intermediates for Sonogashira couplings and click chemistry. The 70% yield demonstrates the compound's utility as a practical precursor to 4-fluorophenylacetylene. While direct comparative data for other regioisomers under identical conditions is limited, this result establishes a baseline for the 4-fluoro isomer's performance.

Alkyne Synthesis Dehydrobromination Sonogashira Coupling Precursor

Purity and Availability Profile: Consistent Supply for Reproducible Research

1-(2,2-Dibromovinyl)-4-fluorobenzene is commercially available from multiple suppliers with specified purity levels, ensuring reliable sourcing for research and development. Vendors such as Leyan and AKSci offer the compound at 95% purity, while others provide options with stabilizers (e.g., TBC) for enhanced storage stability . This consistent commercial availability with defined purity metrics contrasts with some less common regioisomers or derivatives, which may require custom synthesis and lack established quality benchmarks. For procurement, this ensures that the compound can be reliably obtained with documented purity, which is critical for achieving reproducible results in sensitive synthetic applications.

Chemical Procurement Building Blocks Quality Control

Recommended Application Scenarios for 1-(2,2-Dibromovinyl)-4-fluorobenzene Based on Demonstrated Performance


Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzene Derivatives via Direct Fluorination

Use as a preferred substrate in the transition-metal-free fluorination protocol reported by Zhao et al. (2016) to produce (Z)-1-(2-bromo-1-fluorovinyl)-4-fluorobenzene with yields up to 81% [1]. This application leverages the compound's favorable electronic properties for high-yielding, regioselective fluorination, providing access to fluorinated building blocks relevant to medicinal chemistry and materials science.

Precursor to 4-Fluorophenylacetylene for Sonogashira and Click Chemistry

Employ the compound in a base-mediated dehydrobromination to generate 4-fluorophenylacetylene, achieving 70% yield as demonstrated in the procedure described in US08907097B2 . This terminal alkyne serves as a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Dual-Reactive Handle for Sequential Cross-Coupling Strategies

Utilize the compound's gem-dibromovinyl moiety for initial transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or alkenyl groups, followed by functionalization of the remaining bromine atom or the aromatic fluoride [2]. This sequential approach allows for the programmed synthesis of diversely substituted stilbene-like or diarylalkyne frameworks, which are common motifs in pharmaceuticals and organic electronic materials.

Quality-Controlled Building Block for High-Throughput and Parallel Synthesis

Integrate the compound into automated synthesis workflows where consistent purity (≥95%) and reliable commercial availability are paramount . The defined quality metrics and multiple vendor sources mitigate supply chain risks and ensure batch-to-batch reproducibility, making it a practical choice for medicinal chemistry libraries and process chemistry development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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